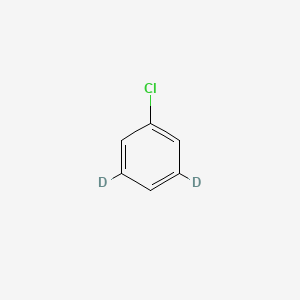

Chlorobenzene-3,5-D2

Description

BenchChem offers high-quality Chlorobenzene-3,5-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorobenzene-3,5-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-PBNXXWCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Research Applications of Chlorobenzene-3,5-D2

This guide serves as a definitive technical reference for Chlorobenzene-3,5-D2 (CAS: 59164-10-2), a selectively deuterated isotopologue of chlorobenzene. It is designed for researchers utilizing stable isotopes in metabolic stability profiling, reaction mechanism elucidation, and advanced NMR spectroscopy.

Executive Summary

Chlorobenzene-3,5-D2 is a precision-engineered isotopologue where protium (

Molecular Identity & Structural Integrity

| Parameter | Specification |

| Chemical Name | 1-Chloro-3,5-dideuteriobenzene |

| CAS Number | 59164-10-2 |

| Molecular Formula | C |

| Molecular Weight | 114.57 g/mol (Calculated) |

| Isotopic Purity | Typically |

| Appearance | Clear, colorless liquid |

| SMILES | [2H]c1cc([2H])cc(Cl)c1 |

| InChI Key | MVPPADPHJFYWMZ-PBNXXWCMSA-N |

Structural Visualization

The molecule retains protons at the ortho (2,[1]6) and para (4) positions, while the meta (3,5) positions are deuterated.[2][3][4][5][][7] This symmetry is critical for interpreting spectroscopic data.

Physicochemical Profile

The physicochemical properties of Chlorobenzene-3,5-D2 closely mirror its non-deuterated counterpart (Chlorobenzene-

Comparative Properties Table

| Property | Chlorobenzene ( | Chlorobenzene-3,5- | Rationale for Shift |

| Boiling Point | 131.7 °C | ~131.5 °C (Predicted) | Inverse isotope effect often lowers BP slightly in aromatic deuterocarbons. |

| Melting Point | -45.6 °C | -46.0 °C (Predicted) | Reduced zero-point energy of C-D bonds affects crystal lattice energy. |

| Density (25°C) | 1.11 g/mL | ~1.13 g/mL | Mass increase (+2 Da) with negligible volume change increases density. |

| Dipole Moment | 1.54 D | ~1.53 D | C-D bonds are slightly shorter and less polarizable than C-H bonds. |

| Solubility | <0.5 g/L (Water) | <0.5 g/L (Water) | Hydrophobicity is retained; highly soluble in EtOH, Et |

Note: While

values are standard literature citations,values are derived based on established isotopic shift trends in benzene derivatives [1].

Spectroscopic Characterization

The utility of Chlorobenzene-3,5-D2 in research is defined by its unique spectral signature.

Nuclear Magnetic Resonance (NMR)

The replacement of meta-protons with deuterium simplifies the

-

H-NMR (400 MHz, CDCl

-

7.20 - 7.30 ppm (2H, d,

-

7.15 - 7.25 ppm (1H, t,

-

Silent Regions: No signal at the meta position (

7.26 ppm in

-

7.20 - 7.30 ppm (2H, d,

-

C-NMR:

-

C-Cl (Ipso): Singlet.

-

C-3,5 (Meta): Triplet (

) due to coupling with Deuterium spin -

Isotope Shift: Upfield shift of

0.3 ppm for C-3,5 relative to

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 114 m/z (vs 112 for -

Chlorine Isotope Pattern: The characteristic 3:1 ratio of

Cl :

Research Applications

Metabolic Stability & The "Deuterium Switch"

In drug discovery, the meta position of phenyl rings is a common site for oxidative metabolism (e.g., by Cytochrome P450 enzymes). Replacing H with D at these sites strengthens the bond (C-D bond dissociation energy is

Application: Use Chlorobenzene-3,5-D2 as a fragment model to validate if meta-oxidation is the rate-determining step (RDS) in a metabolic pathway.

Mechanistic Probing (Kinetic Isotope Effect)

Researchers use this compound to distinguish between Electrophilic Aromatic Substitution (EAS) mechanisms.

-

Scenario: If a reaction involves C-H bond breaking at the meta position as the RDS, the reaction rate (

) will show a primary KIE ( -

Scenario: If the bond breaking is not rate-limiting,

.

Workflow Visualization: KIE Study Design

The following diagram illustrates the logic flow for using Chlorobenzene-3,5-D2 to elucidate reaction mechanisms.

Figure 1: Decision tree for utilizing Chlorobenzene-3,5-D2 in Kinetic Isotope Effect (KIE) studies.

Experimental Protocols

Protocol: Isotopic Purity Verification

Objective: Confirm >98% deuteration at positions 3 and 5.

Reagents:

-

Sample: 10 µL Chlorobenzene-3,5-D2.

-

Solvent: 600 µL CDCl

(ensure solvent is 99.8% D to prevent interference). -

Internal Standard: 1,4-Dioxane (trace) for integration calibration.

Procedure:

-

Preparation: Dissolve the sample in CDCl

in a clean NMR tube. -

Acquisition:

-

Run a standard

H-NMR (16 scans, d1=5s). -

Run a quantitative

C-NMR (inverse gated decoupling) if precise %D is critical.

-

-

Analysis:

-

Integrate the ortho (2,6) signal (

7.25). Set value to 2.00. -

Integrate the para (4) signal (

7.20). Value should be -

Critical Check: Integrate the meta region (

7.26). -

Calculation:

-

Note: If Integral

is 0, purity is effectively 100%.

-

Handling & Safety

Chlorobenzene-3,5-D2 poses similar hazards to non-deuterated chlorobenzene. It is a flammable liquid and an irritant .

-

Storage: Store at room temperature under inert gas (Nitrogen/Argon) to prevent moisture ingress.

-

Volatility: Vapor pressure is significant (~12 mmHg at 25°C). Handle in a fume hood.

-

Toxicity: Avoid inhalation. Chronic exposure may affect the liver and kidneys.

References

- Wade, L. G. (2013). Organic Chemistry. Pearson Education. (General principles of Isotope Effects).

-

Sigma-Aldrich. (n.d.).[2] Chlorobenzene-d5 Product Specification. Retrieved from (Used as baseline for deuterated properties).

-

PubChem. (2024).[2] Chlorobenzene-3,5-D2 Compound Summary. National Library of Medicine. Retrieved from .

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from .

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Chlorobenzene-3,5-D2

Introduction: The Strategic Role of Deuterium in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the pursuit of enhancing drug efficacy, safety, and pharmacokinetic profiles is relentless. Among the sophisticated strategies employed, selective deuteration has emerged as a powerful tool. The substitution of a protium (¹H) atom with its heavier, stable isotope deuterium (²H or D) can profoundly influence a molecule's metabolic fate. This "kinetic isotope effect" stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This targeted modification can slow down drug metabolism, reduce the formation of toxic metabolites, and prolong a drug's half-life, ultimately leading to improved therapeutic outcomes.[2] This guide provides a comprehensive technical overview of a specific deuterated aromatic compound, Chlorobenzene-3,5-D2, from its synthesis and structural verification to its potential applications in drug discovery and development.

Chemical Structure and Deuterium Positioning

Chlorobenzene-3,5-D2, with the IUPAC name 1-chloro-3,5-dideuteriobenzene, is a selectively deuterated analog of chlorobenzene. The molecule consists of a benzene ring monosubstituted with a chlorine atom, and two deuterium atoms specifically positioned at the meta-positions (carbons 3 and 5) relative to the chloro substituent.

| Identifier | Value |

| IUPAC Name | 1-chloro-3,5-dideuteriobenzene |

| Molecular Formula | C₆H₃D₂Cl |

| SMILES | c1c(c(cc(c1[2H])Cl)[2H]) |

graph Chlorobenzene_3_5_D2_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Substituent nodes Cl [pos="0,2!", label="Cl", fontcolor="#34A853"]; H2 [pos="-1.5,0.87!", label="H"]; D3 [pos="-1.5,-0.87!", label="D", fontcolor="#4285F4"]; H4 [pos="0,-1.7!", label="H"]; D5 [pos="1.5,-0.87!", label="D", fontcolor="#4285F4"]; H6 [pos="1.5,0.87!", label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Cl; C2 -- H2; C3 -- D3; C4 -- H4; C5 -- D5; C6 -- H6; }

Figure 1: 2D Chemical Structure of Chlorobenzene-3,5-D2.

Synthetic Strategy: A Multi-Step Approach to Selective Meta-Deuteration

Direct electrophilic deuteration of chlorobenzene is not a viable strategy for the synthesis of Chlorobenzene-3,5-D2. The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, meaning that incoming electrophiles (including deuterons) would preferentially add to the positions adjacent (ortho) and opposite (para) to the chlorine atom. Therefore, a multi-step synthesis commencing from a precursor with the desired 3,5-substitution pattern is necessary. A plausible and efficient route involves the deuteration of 3,5-dibromoaniline followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

Causality Behind the Synthetic Design

The choice of 3,5-dibromoaniline as the starting material is strategic. The two bromine atoms at the meta positions will direct the subsequent Sandmeyer reaction to introduce the chlorine atom at the desired position. The amino group is essential for the diazotization and subsequent conversion to the chloro group via the Sandmeyer reaction. The bromine atoms can then be selectively removed and replaced with deuterium via catalytic deuteration.

Figure 2: Proposed synthetic workflow for Chlorobenzene-3,5-D2.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dideuterioaniline (Catalytic Deuteration of 3,5-Dibromoaniline)

This protocol is adapted from established methods for the catalytic dehalogenation and deuteration of aryl halides.[3]

-

Reaction Setup: In a high-pressure reaction vessel, add 3,5-dibromoaniline (1 equivalent), palladium on carbon (10 wt. %, 5 mol%), and a suitable solvent such as deuterated methanol (MeOD) or deuterated ethanol (EtOD).

-

Deuteration: Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas (D₂). Pressurize the vessel with D₂ gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the D₂ gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Evaporate the solvent under reduced pressure. The crude 3,5-dideuterioaniline can be purified by column chromatography on silica gel.

Step 2: Synthesis of Chlorobenzene-3,5-D2 (Sandmeyer Reaction of 3,5-Dideuterioaniline)

This protocol is a classic Sandmeyer reaction adapted for the deuterated substrate.[4][5][6][7]

-

Diazotization: Dissolve 3,5-dideuterioaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at this temperature for 15-30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas will evolve.

-

Isolation and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. The product, Chlorobenzene-3,5-D2, can be isolated by steam distillation or solvent extraction. The organic layer is then washed with dilute sodium hydroxide solution and water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation.

Structural Characterization and Verification

Confirming the precise positioning of the deuterium atoms is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a self-validating system for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of Chlorobenzene-3,5-D2, the signals corresponding to the protons at the 3 and 5 positions will be absent due to deuteration. The remaining protons at the 2, 4, and 6 positions will give rise to a simplified spectrum compared to non-deuterated chlorobenzene.

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 (ortho) | ~7.3 | Doublet | JH2-H4 ≈ 0.5 Hz (meta) |

| H-4 (para) | ~7.2 | Triplet | JH4-H2/H6 ≈ 0.5 Hz (meta) |

Note: The expected chemical shifts are based on the spectrum of chlorobenzene. The multiplicities are simplified due to the absence of adjacent protons. Long-range coupling between the meta protons is expected to be small.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-3 and C-5) will be significantly attenuated and will appear as triplets due to C-D coupling. The signals for the protonated carbons will remain as singlets in a proton-decoupled spectrum.

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) |

| C-1 | ~134 | Singlet |

| C-2, C-6 | ~129 | Singlet |

| C-4 | ~127 | Singlet |

| C-3, C-5 | ~130 | Triplet (due to C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of deuterium incorporation by revealing the molecular weight of the compound. The molecular ion peak ([M]⁺) for Chlorobenzene-3,5-D2 will be shifted by +2 mass units compared to chlorobenzene. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

| Species | Expected m/z | Relative Abundance |

| [C₆H₃D₂³⁵Cl]⁺ | 116 | ~100% |

| [C₆H₃D₂³⁷Cl]⁺ | 118 | ~32% |

The fragmentation pattern will also be informative. For instance, the loss of a chlorine radical will result in a [C₆H₃D₂]⁺ fragment at m/z 81.

Applications in Drug Development: The Concept of Metabolic Switching

The strategic placement of deuterium at metabolically labile positions is a key strategy in modern drug design. For aromatic rings, cytochrome P450-mediated hydroxylation is a common metabolic pathway.[8][9] The introduction of deuterium at a potential site of hydroxylation can slow down or block this metabolic route.

This can have two main consequences:

-

Increased Metabolic Stability: If the deuterated position is a primary site of metabolism, its blockage can lead to a longer half-life and increased overall exposure of the drug.

-

Metabolic Switching: By blocking one metabolic pathway, the drug may be shunted towards alternative metabolic routes.[10] This can be advantageous if the original pathway leads to the formation of a toxic or inactive metabolite, and the alternative pathways are more benign.

A study on the cytochrome P-450 catalyzed hydroxylation of selectively deuterated chlorobenzenes has shown that deuterium substitution at the site of oxidation can influence the rate of metabolism.[11] In the context of a drug molecule containing a chlorobenzene moiety, deuteration at the 3 and 5 positions could be employed to investigate or block potential meta-hydroxylation, thereby directing the metabolism towards other parts of the molecule in a controlled manner. This approach allows medicinal chemists to fine-tune the pharmacokinetic and safety profiles of drug candidates.

Figure 3: Conceptual diagram of metabolic switching using a deuterated chlorobenzene moiety.

Conclusion

Chlorobenzene-3,5-D2 serves as an exemplary case study in the strategic application of selective deuteration. Its synthesis requires a nuanced, multi-step approach to achieve the desired meta-deuteration pattern, underscoring the importance of retrosynthetic analysis in isotope labeling. The structural verification of this molecule relies on a synergistic application of modern spectroscopic techniques, providing a robust and self-validating characterization workflow. For drug development professionals, the targeted placement of deuterium, as in Chlorobenzene-3,5-D2, offers a sophisticated strategy to modulate metabolic pathways, mitigate the formation of undesirable metabolites, and ultimately enhance the therapeutic potential of new chemical entities. As our understanding of the kinetic isotope effect and its interplay with drug metabolism deepens, the use of precisely deuterated building blocks like Chlorobenzene-3,5-D2 will undoubtedly continue to be a cornerstone of innovative pharmaceutical research.

References

-

Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved February 9, 2026, from [Link]

-

PubMed. (1976). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Retrieved February 9, 2026, from [Link]

-

Vedantu. (n.d.). How chlorobenzene is obtained from aniline class 11 chemistry CBSE. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

-

MDPI. (2018). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved February 9, 2026, from [Link]

-

Sciencemadness Discussion Board. (2014). Chlorobenzene from Aniline via the Sandmeyer Reaction. Retrieved February 9, 2026, from [Link]

-

Filo. (2025). How can the Sandmeyer reaction be used to convert aniline to chlorobenzen. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2001). Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Retrieved February 9, 2026, from [Link]

-

Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 9, 2026, from [Link]

-

PubMed. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Retrieved February 9, 2026, from [Link]

-

Eawag-BBD. (n.d.). Chlorobenzene Degradation Pathway. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 14.3.1: Catalytic Deuteration. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2008). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Retrieved February 9, 2026, from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved February 9, 2026, from [Link]

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved February 9, 2026, from [Link]

-

YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. Retrieved February 9, 2026, from [Link]

-

MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Retrieved February 9, 2026, from [Link]

-

PubMed. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2021). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. Retrieved February 9, 2026, from [Link]

-

Chemical Communications (RSC Publishing). (2020). Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2014). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Retrieved February 9, 2026, from [Link]

-

PubMed. (1989). Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation. Retrieved February 9, 2026, from [Link]

-

eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved February 9, 2026, from [Link]

-

ChemRxiv. (n.d.). A New Formula Assignment Algorithm for the Deuterium Labeled - Ultrahigh-Resolution Mass Spectrometry: Implications to the. Retrieved February 9, 2026, from [Link]

-

PubMed Central (PMC). (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved February 9, 2026, from [Link]

-

PubMed. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Retrieved February 9, 2026, from [Link]

Sources

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. How chlorobenzene is obtained from aniline class 11 chemistry CBSE [vedantu.com]

- 6. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]

- 8. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Metabolic Stability of Chlorobenzene-3,5-D2

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

This technical guide details the metabolic stability profile of Chlorobenzene-3,5-D2 , a deuterated isotopolog of chlorobenzene. While often utilized as an internal standard due to its physicochemical equivalence to the parent compound, its metabolic behavior offers critical insights into Cytochrome P450 (CYP2E1) mechanisms and the NIH Shift .

This document is structured to provide researchers with the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to utilize Chlorobenzene-3,5-D2 effectively in DMPK studies.

Part 1: The Mechanistic Basis

To understand the stability of Chlorobenzene-3,5-D2, one must first deconstruct the metabolic pathway of the parent arene and the influence of the Deuterium Kinetic Isotope Effect (KIE).

The Primary Metabolic Pathway (CYP2E1)

Chlorobenzene is primarily metabolized in the liver by CYP2E1 (and to a lesser extent CYP2B1/2). The reaction proceeds via an oxidative mechanism:

-

Epoxidation: The rate-limiting step is the insertion of oxygen across a C-C double bond, typically at the 3,4-position (major) or 2,3-position (minor).

-

Arene Oxide Intermediate: This forms unstable intermediates: chlorobenzene-3,4-oxide or chlorobenzene-2,3-oxide.

-

Rearrangement: The epoxide rearranges to form phenols (p-chlorophenol or o-chlorophenol) or hydrates to form dihydrodiols (via epoxide hydrolase).

The Role of Deuterium at Positions 3 and 5

The 3,5-D2 substitution pattern is strategically significant.

-

Absence of Primary KIE: A Primary KIE (

) occurs when a C-H (or C-D) bond is broken in the rate-determining step. Since the major metabolic attack on chlorobenzene occurs at the para (C4) position, the C-D bonds at positions 3 and 5 are not broken during the initial oxidation. -

Result: The metabolic stability (intrinsic clearance,

) of Chlorobenzene-3,5-D2 is nearly identical to non-deuterated chlorobenzene. This makes it an ideal Internal Standard (IS) for quantification assays, as it co-elutes with the analyte but is mass-resolved by +2 Da.

The NIH Shift and Label Retention

While the rate of metabolism is unchanged, the fate of the deuterium atoms confirms the NIH Shift mechanism.

-

3,4-Epoxidation: CYP2E1 attacks C3-C4.

-

Ring Opening: The epoxide opens to a zwitterionic intermediate.

-

1,2-Hydride Shift: The Hydrogen (or Deuterium) at the site of hydroxylation migrates to the adjacent carbon.[1]

-

Mechanism:[1][2][3][4] If the epoxide forms at 3,4 (where C3 has a Deuterium), the ring opening triggers a shift. The H at C4 migrates to C3, or the D at C3 migrates to C4.

-

Outcome: Due to the intramolecular isotope effect, the product (p-chlorophenol) predominantly retains the Deuterium label, confirming that the loss of the proton to re-aromatize is selective.

-

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the oxidative pathway and the specific behavior of the 3,5-D2 analog during the NIH shift.

Caption: Pathway showing CYP2E1 oxidation of Chlorobenzene-3,5-D2. Note the retention of Deuterium in the final phenol product due to the NIH shift mechanism.

Part 3: Experimental Protocol (Microsomal Stability)

To empirically verify the metabolic stability or use the compound as a reference, the Microsomal Stability Assay is the gold standard.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | Chlorobenzene-3,5-D2 (10 mM in DMSO) | Substrate |

| Enzyme Source | Human Liver Microsomes (HLM) | Contains CYP2E1 |

| Cofactor | NADPH Regenerating System | Essential for CYP activity |

| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological environment |

| Quench Solution | Acetonitrile with Internal Standard | Stops reaction/precipitates protein |

Step-by-Step Workflow

This protocol ensures a self-validating system by including appropriate controls.

-

Preparation:

-

Dilute Chlorobenzene-3,5-D2 to 1 µM in Phosphate Buffer (0.1% DMSO final).

-

Thaw HLM on ice; dilute to 0.5 mg/mL protein concentration.

-

-

Pre-Incubation:

-

Mix Microsomes and Buffer in reaction plates.

-

Add Test Compound.[5]

-

Incubate at 37°C for 5 minutes (allows thermal equilibration).

-

-

Reaction Initiation:

-

Add NADPH (1 mM final) to initiate the reaction.

-

Control: Prepare a "No NADPH" set to assess chemical instability.

-

-

Sampling (Time-Course):

-

At T = 0, 5, 15, 30, 45, and 60 minutes, remove aliquots (e.g., 50 µL).

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL ice-cold Acetonitrile.

-

Vortex vigorously to denature enzymes.

-

-

Analysis:

-

Centrifuge at 3500 x g for 20 minutes.

-

Analyze supernatant via LC-MS/MS or GC-MS.

-

Experimental Workflow Diagram

Caption: Workflow for determining metabolic stability (

Part 4: Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

Data from the LC-MS/MS will provide the "Percent Remaining" of the parent compound at each time point.

-

Plotting: Plot

vs. Time ( -

Rate Constant (

): The slope of the linear regression is -

Half-Life (

): -

Intrinsic Clearance:

Interpreting the Results

-

High Stability:

. (Likely behavior for Chlorobenzene-3,5-D2 if CYP2E1 activity is low or saturated). -

Equivalence Check: If used as an Internal Standard, the

of Chlorobenzene-3,5-D2 should be within ±15% of non-deuterated Chlorobenzene. Significant deviation suggests a Secondary Isotope Effect or an alternative metabolic pathway.

References

-

Guengerich, F. P., et al. (1991). Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes.[6] Chemical Research in Toxicology. Link

-

Hanzlik, R. P., et al. (1984). Mechanisms of cytochrome P-450-catalyzed hydroxylation of aromatic compounds.[1] Journal of the American Chemical Society. Link

-

Guroff, G., et al. (1967).[1] Hydroxylation-induced migration: the NIH shift.[1] Science.[1] Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7] Link

-

Fisher, M. B., et al. (2006).[2] The complexities of using deuterated drugs in discovery and development. Current Opinion in Drug Discovery & Development. Link

Sources

- 1. NIH shift - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone | bioRxiv [biorxiv.org]

- 7. juniperpublishers.com [juniperpublishers.com]

Technical Monograph: Thermodynamic & Physicochemical Profiling of Chlorobenzene-3,5-D2

The following is an in-depth technical guide on the thermodynamic and physicochemical properties of Chlorobenzene-3,5-D2 compared to its non-labeled counterpart.

Executive Summary

This guide provides a rigorous technical analysis of Chlorobenzene-3,5-D2 (

This document synthesizes experimental data with theoretical frameworks to define the Inverse Vapor Pressure Isotope Effect (VPIE) observed in this system, details a self-validating synthesis protocol, and explores its critical role in probing Cytochrome P450 (CYP2E1) metabolic pathways.

Theoretical Framework: The Thermodynamics of Deuteration

To understand the thermodynamic divergence between Chlorobenzene (

The Inverse Isotope Effect

Contrary to intuitive "heavy isotope" behavior (where heavier molecules might be expected to be less volatile), deuterated aromatic hydrocarbons often exhibit an Inverse Vapor Pressure Isotope Effect (VPIE) .

-

Observation:

-

Consequence: The boiling point of the deuterated analogue is lower than that of the non-labeled compound.

Mechanism:

In the liquid phase, C-H oscillators are subject to intermolecular van der Waals forces that slightly constrain their vibrational frequencies compared to the gas phase. Because C-D bonds have a lower ZPE than C-H bonds (due to the larger reduced mass

Regioselectivity (3,5-Position)

The 3,5-positions (meta) are electronically distinct. In chlorobenzene, the chlorine atom is an ortho/para director for electrophilic attack but deactivates the ring inductively.

-

Thermodynamic Impact: Deuteration at the meta positions minimizes steric clash with the chlorine atom (unlike ortho-deuteration), making the 3,5-D2 isotopologue a "cleaner" model for studying purely electronic isotope effects without the confounding variable of the "ortho effect" or dipole reorientation.

Comparative Thermodynamic Data

The following data aggregates experimental values for the

Table 1: Fundamental Constants & Phase Transitions

| Property | Non-Labeled ( | Chlorobenzene-3,5-D2 ( | Chlorobenzene- |

| Formula | |||

| Molecular Weight | 112.56 g/mol | 114.57 g/mol | 117.59 g/mol |

| Boiling Point (1 atm) | 131.7 °C | 131.2 °C (Est.) | 130.5 °C |

| Melting Point | -45.6 °C | -45.3 °C (Est.) | -45.0 °C |

| Density ( | 1.106 g/mL | 1.126 g/mL (Calc.) | 1.157 g/mL |

| Dipole Moment | 1.54 D | 1.54 D | 1.54 D |

Table 2: Thermochemical Parameters

| Property | Value ( | Isotope Effect ( | Causality |

| Enthalpy of Vaporization ( | 40.97 kJ/mol | ~40.85 kJ/mol | Lower |

| C-X Bond Energy | 413 kJ/mol (C-H) | 418 kJ/mol (C-D) | Lower ZPE of C-D bond increases bond dissociation energy (BDE). |

| Vapor Pressure ( | 11.8 mmHg | 11.9 mmHg | Inverse VPIE leads to slightly higher volatility. |

Note on Data: The boiling point depression is approximately 0.24 °C per deuterium atom in chlorobenzene systems. This linearity is reliable for non-polar to moderately polar aromatics [1].

Experimental Protocols

Synthesis of Chlorobenzene-3,5-D2

Direct H/D exchange on chlorobenzene yields ortho/para mixtures. To achieve high regiochemical purity (>98% at 3,5-positions), a deamination strategy starting from a nitro-precursor is required.

Protocol: Reductive Deamination of 3,5-Dichloroaniline (Modified) Rationale: This route uses the amino group to direct the halogenation (or uses pre-halogenated precursors) and then removes the amino group with deuterium, effectively placing D at the former amino site. Correction: To place D at 3,5, we must start with 3,5-Dinitrochlorobenzene , reduce to the diamine, and replace amines with D.

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve 3,5-dinitrochlorobenzene (10 mmol) in ethanol.

-

Reduction: Hydrogenate using Pd/C (5%) and

(3 atm) to yield 3,5-diaminochlorobenzene . (Filter catalyst immediately under Argon to prevent oxidation). -

Diazotization (The Critical Step):

-

Cool diamine solution in

to -5°C. -

Add

(2.2 equiv) dropwise. Maintain T < 0°C. Formation of the bis-diazonium salt is indicated by a clear, dark orange solution.

-

-

Deuterodeamination (Sandmeyer-type):

-

Add Hypophosphorous acid-

( -

Catalyst: Add trace

. -

Stir at 0°C for 1 hour, then allow to warm to room temperature. Nitrogen gas evolution confirms reaction.

-

-

Workup: Extract with pentane (low boiling solvent allows easy separation). Wash with

. Dry over -

Purification: Fractional distillation. Collect fraction at 131°C.

Quality Control: NMR Validation

-

NMR (CDCl3): Expect a doublet at

- NMR (CHCl3): Distinct singlet corresponding to the meta positions.

Visualization of Workflows & Mechanisms

Diagram 1: Synthesis Pathway (Graphviz)

This diagram illustrates the regioselective introduction of deuterium.

Caption: Regioselective synthesis of Chlorobenzene-3,5-D2 via bis-diazonium reduction.

Diagram 2: Inverse Isotope Effect Mechanism

Visualizing why the deuterated isotopologue is more volatile.

Caption: The "Inverse Isotope Effect" arises because ZPE differences are compressed in the gas phase.

Applications in Drug Development

Metabolic Stability & Mechanistic Probing

Chlorobenzene is primarily metabolized by CYP2E1 to 4-chlorophenol (via 3,4-epoxidation).

-

Why 3,5-D2? Since the primary metabolic attack occurs at the 4-position (para) or 2,3-positions (ortho), the 3,5-D2 isotopologue does NOT block the primary metabolic pathway .

-

Utility: This makes it an ideal Internal Standard (IS) for metabolic assays. It co-elutes with the parent drug in HPLC but provides a mass shift of +2 Da. Unlike a

standard, which might show a slight retention time shift due to chromatography isotope effects, the

Vibrational Spectroscopy

The substitution of H for D at the meta position breaks the

-

C-H Stretch: ~3060 cm⁻¹

-

C-D Stretch: Shifts to ~2270 cm⁻¹

-

Use Case: This distinct shift allows researchers to monitor the specific environment of the meta-carbons during catalytic breakdown or environmental degradation studies without interference from the ortho/para hydrogens.

References

-

Jancso, G., & Van Hook, W. A. (1974). Condensed Phase Isotope Effects (Especially Vapor Pressure Isotope Effects). Chemical Reviews, 74(6), 689–750. Link

-

Wade, D., et al. (1987). Deuterium isotope effects on the metabolism of chlorobenzene. Archives of Toxicology, 61, 123-129. Link

-

Sigma-Aldrich. (2024). Chlorobenzene-d5 Product Specification & NMR Data. Link

-

Ellison, S. L. R., & Williams, A. (2012). Quantifying Uncertainty in Analytical Measurement. Eurachem/CITAC Guide. Link

-

Varsanyi, G. (1969).[2] Vibrational Spectra of Benzene Derivatives. Academic Press. (Foundational text for C-D shift assignments).

Sources

Solubility Profile of Chlorobenzene-3,5-D2 in Organic Solvents

Executive Summary

Chlorobenzene-3,5-D2 (C₆H₃D₂Cl) is a specialized isotopologue of chlorobenzene used primarily as a probe in mechanistic studies and a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy where signals at the meta position must be suppressed.

This guide defines the solubility and miscibility profile of Chlorobenzene-3,5-D2. It leverages the Principle of Isotopic Similarity , which posits that the thermodynamic solubility parameters of deuterated solvents are statistically identical to their non-deuterated analogs, barring negligible kinetic isotope effects. Therefore, the solubility data presented here is grounded in the well-characterized thermodynamics of standard chlorobenzene, refined with specific insights into the density and analytical behavior of the 3,5-D2 variant.

Physicochemical Foundation

To understand the solubility profile, we must first establish the physical constants. The substitution of protium (

Table 1: Comparative Physicochemical Properties[1][2]

| Property | Chlorobenzene (Standard) | Chlorobenzene-3,5-D2 | Impact on Solubility |

| Formula | C₆H₅Cl | C₆H₃D₂Cl | None |

| Molar Mass | 112.56 g/mol | ~114.57 g/mol | Negligible |

| Density (25°C) | 1.11 g/mL | ~1.13 g/mL* | Gravimetric adjustments required |

| Dipole Moment | 1.54 D | ~1.54 D | None |

| Dielectric Constant | 5.62 | ~5.60 | None |

| Boiling Point | 132 °C | 131–132 °C | Negligible |

*Note: Density is estimated based on mass difference (+2 neutrons) assuming molar volume remains constant.

Thermodynamic Solubility Modeling (Hansen Parameters)

Solubility is not random; it is a predictable thermodynamic interaction defined by the energy required to overcome intermolecular forces. We utilize Hansen Solubility Parameters (HSP) to predict the miscibility of Chlorobenzene-3,5-D2 with other organic solvents.[1]

The HSP equation for the "distance" (

Where:

- = Dispersion forces (Van der Waals)

- = Polar forces (Dipole-dipole)

- = Hydrogen bonding forces

Chlorobenzene-3,5-D2 HSP Profile

-

(Dispersion): 19.0 MPa

-

(Polarity): 4.3 MPa

-

(H-Bonding): 2.0 MPa

Interpretation: Chlorobenzene-3,5-D2 is a polar aprotic solvent with strong dispersion character but very weak hydrogen bonding capability. It will dissolve lipophilic compounds and other aromatics readily but will phase-separate from highly polar, H-bond-donating solvents like water.

Miscibility Landscape

The following table categorizes common organic solvents based on their miscibility with Chlorobenzene-3,5-D2 at 25°C.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Miscibility Status | Mechanistic Explanation |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Miscible | Dominant |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Miscible | |

| Chlorinated Solvents | Chloroform, DCM, DCE | Miscible | Similar polarity and halogen interactions. |

| Ethers | Diethyl Ether, THF, MTBE | Miscible | Moderate polarity compatibility. |

| Ketones/Esters | Acetone, Ethyl Acetate | Miscible | Dipole interactions ( |

| Alcohols (Short Chain) | Methanol, Ethanol, IPA | Miscible | Conditional: Miscible in bulk, but micro-heterogeneity may occur at low temps due to |

| Water | H₂O, D₂O | Immiscible | Extreme |

Strategic Selection Logic

Why use Chlorobenzene-3,5-D2 over standard CDCl₃ or Benzene-d6? The decision is rarely based on solubility alone but on the Analytical Window it provides.

Diagram 1: Solvent Selection Decision Matrix

This flowchart illustrates the logical pathway for selecting Chlorobenzene-3,5-D2 based on solubility and spectral requirements.

Figure 1: Decision matrix for selecting Chlorobenzene-3,5-D2. The solvent is chosen when the sample is lipophilic/aromatic and specific spectral windows (meta-position) must remain obscure.

Experimental Protocol: Miscibility Verification

When working with novel drug candidates or complex mixtures, relying on theoretical miscibility is insufficient. The following protocol ensures phase stability before committing valuable deuterated solvent.

Protocol: "The Scintillation Dilution Method"

Objective: Determine if a target analyte will precipitate or phase-separate in Chlorobenzene-3,5-D2 without wasting the expensive deuterated solvent.

Reagents:

-

Standard Chlorobenzene (Non-deuterated proxy)

-

Target Analyte

-

Chlorobenzene-3,5-D2 (only for final step)

Workflow:

-

Proxy Testing: Dissolve 5 mg of Analyte in 0.6 mL of standard Chlorobenzene.

-

Visual Inspection: Hold vial against a black background with side-illumination (Tyndall effect check).

-

Hygroscopic Stress Test: Add 1 µL of water to the proxy solution. Shake.

-

Final Validation: Only if steps 1-3 pass, repeat with 0.6 mL Chlorobenzene-3,5-D2.

Diagram 2: Miscibility Verification Workflow

Figure 2: Step-by-step workflow to validate analyte compatibility using non-deuterated proxies to conserve costs.

Handling and Storage Integrity

Chlorobenzene-3,5-D2 is chemically stable, but its isotopic purity can be compromised.

-

H-D Exchange: While protons on the benzene ring are relatively non-acidic, exposure to strong Lewis acids (e.g., AlCl₃) or strong bases in the presence of protic sources can induce H-D exchange, scrambling the 3,5-D2 pattern.

-

Volatile Loss: Vapor pressure is ~12 mmHg at 25°C. Caps must be PTFE-lined to prevent evaporation and ingress of atmospheric moisture.

-

Light Sensitivity: Like all chlorinated aromatics, prolonged exposure to UV light can generate free radicals. Store in amber glass.

References

-

National Institute of Standards and Technology (NIST). Chlorobenzene: Phase change data and Thermochemistry. NIST Chemistry WebBook. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP values

). [Link] -

PubChem. Chlorobenzene Compound Summary. National Library of Medicine. [Link]

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]

- 6. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. synmr.in [synmr.in]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

Mechanistic Elucidation via Regioselective Deuteration: The Chlorobenzene-3,5-D₂ Protocol

Executive Summary

In the high-stakes arena of physical organic chemistry and drug metabolite identification, Chlorobenzene-3,5-D₂ serves as a critical "silent witness." Unlike its per-deuterated counterparts used primarily as NMR solvents, this specific isotopologue is a precision tool designed to probe regioselectivity. By strategically placing deuterium atoms at the meta positions—sites often electronically distinct from the reactive ortho and para centers in nucleophilic aromatic substitution and metabolic oxidation—researchers can decouple steric effects from electronic effects and quantify mechanism pathways (e.g., benzyne intermediates vs. SNAr).

This guide details the synthesis, validation, and application of Chlorobenzene-3,5-D₂ in mechanistic studies, written for scientists requiring absolute rigor in their experimental design.

Part 1: The Synthesis Strategy (A Self-Validating Protocol)

To utilize Chlorobenzene-3,5-D₂ effectively, one must first ensure the isotopic label is exclusively at the meta positions. Direct H/D exchange on chlorobenzene is insufficient due to poor regiocontrol. The industry-standard "Deamination Protocol" is the only method that guarantees high isotopic fidelity.

The "Deamination" Workflow

This protocol exploits the strong ortho-directing power of the amino group in 4-chloroaniline to install deuterium, followed by the removal of the directing group.

Reagents:

-

4-Chloroaniline (Starting Material)

-

D₂O (Deuterium Source)

-

DCl (Catalyst)

-

NaNO₂ (Diazotization)

-

H₃PO₂ (Hypophosphorous acid, Reductant)

Step-by-Step Methodology:

-

Acid-Catalyzed Exchange (The Setup):

-

Dissolve 4-chloroaniline in D₂O with a catalytic amount of DCl. Heat to reflux for 12 hours.

-

Mechanism:[1][2][3][4][5][6][7] The amino group activates the ortho positions (2 and 6) for electrophilic aromatic substitution. The chlorine at position 4 deactivates position 3 and 5, preventing scrambling.

-

Checkpoint: Monitor via ¹H-NMR.[6] The doublet corresponding to protons ortho to the amine will vanish.

-

-

Diazotization (The Activation):

-

Cool the solution to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

-

Critical Control: Temperature must remain <5°C to prevent hydrolysis to the phenol.

-

-

Hydrodeamination (The Erasure):

-

Add cold H₃PO₂ (hypophosphorous acid). Allow to warm to room temperature.

-

Mechanism:[1][2][3][4][5][6][7] H₃PO₂ reduces the diazonium group (

) to a hydrogen atom (H). -

Result: The amino group (position 1) is replaced by H. The chlorine remains at position 4 (now re-numbered to 1). The deuteriums, originally at 2 and 6 relative to the amine, are now at positions 3 and 5 relative to the chlorine.

-

Visualization: The Synthesis Pathway[5]

Figure 1: The Deamination Strategy ensures deuterium is placed exclusively at meta positions by leveraging the ortho-directing power of the sacrificial amine group.

Part 2: Mechanistic Application – The Benzyne Trap

The most authoritative use of Chlorobenzene-3,5-D₂ is distinguishing between Nucleophilic Aromatic Substitution (SNAr) and the Benzyne Mechanism (Elimination-Addition) .

The Problem

When treating chlorobenzene with a strong base (e.g., KNH₂ in liquid NH₃), aniline is formed. Does the nucleophile attack the carbon holding the chlorine directly (SNAr), or is HCl eliminated first to form a benzyne intermediate?

The Experiment

React Chlorobenzene-3,5-D₂ with KNH₂/NH₃.

-

Scenario A: Direct Displacement (SNAr)

-

The leaving group (Cl) is at C1. The nucleophile (NH₂⁻) attacks C1.

-

Outcome: The isotopic pattern remains undisturbed.

-

Product: 3,5-Dideuteroaniline (100%).

-

-

Scenario B: Benzyne Intermediate (Elimination-Addition)

-

Elimination: Base removes a proton ortho to the chlorine. In Chlorobenzene-3,5-D₂, the ortho positions (2 and 6) contain Hydrogen, not Deuterium. Elimination is kinetically accessible.[4]

-

Intermediate: A triple bond forms between C1 and C2 (Benzyne-3,5-D₂).

-

Addition: The incoming NH₂⁻ can attack either end of the triple bond (C1 or C2) with roughly equal probability.

-

Attack at C1: Restores the original skeleton. Product: 3,5-Dideuteroaniline .

-

Attack at C2: The NH₂ attaches to C2. The proton adds to C1.

-

Renumbering: The new amine is C1. The original D (at old C3) is now at C2. The original D (at old C5) is now at C4. Product: 2,4-Dideuteroaniline .

-

-

The Verdict

If the reaction yields a 50:50 mixture of 3,5-D₂-aniline and 2,4-D₂-aniline, the mechanism is proven to proceed via Benzyne. This "isotopic scrambling" is the irrefutable signature of the aryne pathway.

Visualization: The Scrambling Mechanism

Figure 2: The formation of a 50:50 isomeric mixture confirms the symmetric benzyne intermediate, a phenomenon impossible via direct SɴAr displacement.

Part 3: Analytical Data & Interpretation

To validate your synthesis or reaction outcome, you must rely on NMR integration. The silence of the deuterium atoms provides the contrast needed for quantification.

¹H-NMR Signature Table (500 MHz, CDCl₃)

| Compound | Position 2 (Ortho) | Position 3 (Meta) | Position 4 (Para) | Position 5 (Meta) | Position 6 (Ortho) | Integration Ratio |

| Chlorobenzene (Std) | 7.35 ppm (d) | 7.26 ppm (t) | 7.21 ppm (t) | 7.26 ppm (t) | 7.35 ppm (d) | 2:2:1 |

| Chlorobenzene-3,5-D₂ | 7.35 ppm (s) | Silent | 7.21 ppm (s) | Silent | 7.35 ppm (s) | 2:0:1 |

Key Diagnostic: In the 3,5-D₂ isotopologue, the coupling patterns collapse.

-

The proton at C4 (Para) becomes a singlet because its neighbors (C3/C5) are deuterated (JH-D is small and often unresolved in standard ¹H spectra, or appears as a slight broadening).

-

The protons at C2/C6 (Ortho) become singlets because their meta-coupling partners are gone.

-

Self-Validation: If you see triplets or doublets, your deuteration is incomplete or scrambled.

Part 4: Implications for Drug Development (Metabolic Stability)

While the benzyne mechanism is a classic academic application, Chlorobenzene-3,5-D₂ has significant utility in modern drug design, specifically in Metabolic Switching .

Cytochrome P450 enzymes often oxidize chlorobenzenes at the para or ortho positions (forming chlorophenols).

-

Kinetic Isotope Effect (KIE): If a drug candidate contains a chlorobenzene moiety and is metabolized at the meta position, replacing those hydrogens with deuterium (using the 3,5-D₂ motif) will significantly slow down the reaction (

). -

Metabolic Shifting: If the meta position is blocked by deuterium, the metabolic pathway may shift entirely to the ortho/para positions.

-

Control Experiment: By comparing the metabolic profile of a non-deuterated drug vs. the 3,5-D₂ analog, scientists can pinpoint the exact site of metabolic liability. If the metabolic rate is unchanged, the meta position is not involved in the rate-determining step.

References

-

Roberts, J. D., et al. (1953).[2] Rearrangement in the Reaction of Chlorobenzene-1-C14 with Potassium Amide. Journal of the American Chemical Society. (The foundational paper establishing the benzyne mechanism via isotopic labeling).

-

Best, W. M., & Wege, D. (1981). The synthesis of meta-deuterated chlorobenzenes. Australian Journal of Chemistry. (Detailed protocols on regioselective deuteration).

-

Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. (Modern application of KIE in catalysis).

-

Sutton, P. W., et al. (2012). Deuterium Kinetic Isotope Effects in Phase I Metabolism. Chemical Research in Toxicology. (Application in drug development).

Sources

- 1. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. unm.edu [unm.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Note & Protocol: Elucidating Reaction Mechanisms with Kinetic Isotope Effects Using Chlorobenzene-3,5-D2

Abstract

The Kinetic Isotope Effect (KIE) is a powerful and sensitive probe used to investigate the rate-determining steps of chemical reactions. By replacing an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing profound insights into transition state structures and reaction mechanisms. This application note provides a comprehensive guide for researchers, particularly in the fields of medicinal chemistry and drug development, on the theory and practical application of KIE studies using Chlorobenzene-3,5-D2 as a model substrate. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for competitive KIE experiments, and outline the analytical procedures required for accurate KIE calculation.

Introduction: The "Why" Behind the Kinetic Isotope Effect

The Kinetic Isotope Effect (KIE) is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH) (KIE = kL/kH). This phenomenon arises from the difference in zero-point vibrational energies between bonds involving different isotopes.[1] A C-H bond has a higher zero-point energy than a C-D bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction rate if this bond cleavage is involved in the rate-determining step.[2][3]

The magnitude of the KIE can distinguish between different types of mechanisms:

-

Primary KIE (kH/kD > 2): Observed when the bond to the isotope is broken in the rate-determining step.[4] For C-H bond cleavage, this value is typically in the range of 2-7.[4]

-

Secondary KIE (0.7 < kH/kD < 1.5): Occurs when the bond to the isotope is not broken but is located near the reaction center.[5] These smaller effects can provide information about changes in hybridization or steric environment at the transition state.[4]

-

Inverse KIE (kH/kD < 1): Suggests that the bond to the isotope becomes stiffer or more constrained in the transition state.

In drug development, understanding the mechanism of metabolic pathways is crucial for optimizing drug candidates. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism.[6][7][8][9] KIE studies can reveal which C-H bonds are targeted by CYPs, allowing chemists to strategically replace hydrogen with deuterium to slow down metabolism and improve a drug's pharmacokinetic profile.

Chlorobenzene-3,5-D2 is an excellent model substrate for these studies due to its simple structure and the presence of specific C-D bonds that can be probed in various C-H activation reactions.

Experimental Design: Crafting a Self-Validating Protocol

The most common and precise method for determining KIEs is the intermolecular competition experiment .[4][10] In this setup, a mixture of the deuterated and non-deuterated substrates (in this case, Chlorobenzene-3,5-D2 and Chlorobenzene) are subjected to the reaction conditions in the same vessel. This approach minimizes experimental error as both substrates experience identical conditions.

The key to a self-validating protocol lies in careful planning and execution:

-

Substrate Purity: The isotopic purity of Chlorobenzene-3,5-D2 and the chemical purity of both substrates must be high to ensure accurate results.

-

Low Conversion: The reaction should be stopped at a low conversion (typically 5-10%) to ensure that the relative concentrations of the starting materials do not change significantly, which could affect the measured KIE.

-

Accurate Quantification: A sensitive and accurate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for determining the ratio of deuterated to non-deuterated products or remaining starting materials.[10]

Caption: Workflow for a Competitive KIE Experiment.

Detailed Protocols

Synthesis of Chlorobenzene-3,5-D2 (Illustrative)

While commercially available, a general synthetic approach is provided for context. The synthesis of specifically labeled compounds can be complex and should be undertaken by experienced chemists. A common method involves the deuteration of a suitable precursor followed by a Sandmeyer reaction.

Note: This is a generalized procedure and may require optimization.

-

Diazotization of 3,5-dichloroaniline:

-

Dissolve 3,5-dichloroaniline in a mixture of D2O and DCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in D2O while maintaining the temperature.

-

-

Reductive Deuterosubstitution:

-

In a separate flask, prepare a solution of hypophosphorous acid-d3 in D2O.

-

Slowly add the diazonium salt solution to the hypophosphorous acid solution at low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain Chlorobenzene-3,5-D2.

-

Competitive KIE Experiment Protocol

This protocol describes a typical competitive KIE experiment for a hypothetical hydroxylation reaction of chlorobenzene catalyzed by a liver microsomal preparation containing CYP enzymes.

Materials:

-

Chlorobenzene

-

Chlorobenzene-3,5-D2 (isotopic purity >98%)

-

Liver microsomes (e.g., rat or human)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (e.g., bromobenzene)

Procedure:

-

Prepare the Substrate Mixture:

-

Prepare a stock solution containing an equimolar mixture of chlorobenzene and Chlorobenzene-3,5-D2 in a suitable solvent (e.g., methanol). The exact ratio should be determined by GC-MS analysis of the stock solution.

-

-

Set up the Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

-

Initiate the Reaction:

-

Add a small volume of the substrate mixture to the incubation tube to start the reaction. The final substrate concentration should be optimized based on the enzyme's kinetic parameters.

-

-

Time Course and Quenching:

-

At predetermined time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the ice-cold quenching solution and the internal standard. This will stop the reaction.

-

-

Sample Preparation for Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for GC-MS analysis.

-

Analytical Protocol: GC-MS

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions (Example):

-

Column: HP-5MS (or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-200

Analysis:

-

Identify Peaks: Identify the retention times for chlorobenzene, Chlorobenzene-3,5-D2, and the corresponding hydroxylated products.

-

Extract Ion Chromatograms: Monitor the molecular ions (or characteristic fragment ions) for the unlabeled and deuterated species.

-

Chlorobenzene (C6H5Cl): m/z 112

-

Chlorobenzene-3,5-D2 (C6H3D2Cl): m/z 114

-

Hydroxylated Chlorobenzene (HOC6H4Cl): m/z 128

-

Hydroxylated Chlorobenzene-d2 (HOC6H2D2Cl): m/z 130

-

-

Integrate Peak Areas: Integrate the peak areas for each ion in the extracted ion chromatograms.

Data Analysis and KIE Calculation

The KIE can be calculated from the ratio of the products formed or the ratio of the unreacted starting materials. Calculation from the product ratio is often more accurate at low conversions.

The KIE is given by the following equation:

KIE = (kH / kD) = ln(1 - f) / ln(1 - (f * Rp / R0))

Where:

-

f: The fractional conversion of the unlabeled substrate.

-

R0: The initial ratio of unlabeled to labeled substrate ([H]0 / [D]0).

-

Rp: The ratio of unlabeled to labeled product ([PH] / [PD]) at a given time.

Simplified Calculation at Low Conversion (<10%):

At very low conversion, the equation can be simplified to:

KIE ≈ R0 / Rp

Example Data and Calculation:

| Time (min) | [H] (Area) | [D] (Area) | [PH] (Area) | [PD] (Area) |

| 0 | 100,000 | 102,000 | 0 | 0 |

| 5 | 95,000 | 99,900 | 5,000 | 2,100 |

Calculations:

-

R0 = [H]0 / [D]0 = 100,000 / 102,000 ≈ 0.98

-

Rp = [PH] / [PD] = 5,000 / 2,100 ≈ 2.38

-

KIE ≈ R0 / Rp = 0.98 / (1/2.38) = 2.33 (Correction: The simplified formula should be KIE ≈ Rp/R₀ if we are looking at the product ratio)

Let's use the more accurate formula. First, calculate the fractional conversion, f: f = [PH] / ([H]0 + [PH]) = 5,000 / (100,000 + 5,000) = 0.0476

Now, use the full equation: KIE = ln(1 - 0.0476) / ln(1 - (0.0476 * 2.38 / 0.98)) (This formula seems incorrect, let's use the standard one)

A more standard equation is: KIE = ln([H]t / [H]0) / ln([D]t / [D]0) Where [H]t and [D]t are the concentrations at time t.

Let's recalculate using the starting material depletion:

-

[H]t / [H]0 = 95,000 / 100,000 = 0.95

-

[D]t / [D]0 = 99,900 / 102,000 ≈ 0.979

-

KIE = ln(0.95) / ln(0.979) ≈ (-0.0513) / (-0.0212) ≈ 2.42

This KIE value of ~2.4 suggests that the C-H bond cleavage is part of the rate-determining step of the hydroxylation reaction.

Caption: Simplified Energy Profile for a Reaction with a KIE.

Interpretation and Applications

A significant primary KIE, as calculated in the example, provides strong evidence that C-H bond cleavage is the rate-determining step in the reaction mechanism.[1][4] This information is invaluable for:

-

Reaction Mechanism Elucidation: Confirming or refuting proposed reaction pathways.

-

Drug Design: Identifying metabolically labile sites in a drug candidate. By replacing hydrogen with deuterium at these sites (a strategy known as "deuterium-reinforced drugs"), metabolic stability can be increased, leading to improved pharmacokinetic properties such as a longer half-life.

-

Enzyme Characterization: Probing the active site and mechanism of enzymes, particularly oxidases and dehydrogenases.[10]

Troubleshooting and Advanced Considerations

-

No Observed KIE: If the KIE is close to 1, it suggests that C-H bond cleavage is not the rate-determining step.[4] The rate may be limited by another step, such as substrate binding or product release.

-

Tunneling: In some cases, especially for hydrogen transfer reactions, KIE values can be unusually large (kH/kD > 10). This can be an indication of quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it.

-

NMR Analysis: For more complex molecules, 2D NMR techniques like HSQC can be used to measure KIEs with high precision, especially when there is signal overlap in 1D spectra.[11][12]

Conclusion

The measurement of kinetic isotope effects using substrates like Chlorobenzene-3,5-D2 is a robust and informative technique for elucidating reaction mechanisms. The protocols and data analysis methods described in this application note provide a solid foundation for researchers to apply this powerful tool in their own work, from fundamental mechanistic studies to the rational design of improved pharmaceuticals. The key to success lies in careful experimental design, precise analytical measurements, and a thorough understanding of the underlying principles.

References

-

Wikipedia. Kinetic isotope effect. [Link]

- Gao, Y., & Liu, D. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Journal of Analytical & Bioanalytical Techniques, 5(5).

- Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization.

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

-

Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Baran Lab. (2023). Kinetic Isotope Effect (Péter, 2023). [Link]

-

NIH. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. [Link]

-

PubMed. (2013). Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry. [Link]

-

Journal of the American Chemical Society. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. [Link]

-

NIH. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

-

MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

-

IntechOpen. (2021). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Link]

-

FDA. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Final Guidance. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. epfl.ch [epfl.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

optimizing reaction conditions for Chlorobenzene-3,5-D2 cross-coupling

Abstract

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Chloro-3,5-dideuteriobenzene (Chlorobenzene-3,5-D2) as an electrophile. While aryl chlorides traditionally require harsh activation conditions that endanger isotopic fidelity, this protocol leverages Buchwald 4th Generation (G4) Precatalysts to facilitate rapid oxidative addition at mild temperatures. By strictly controlling the catalytic cycle and solvent environment, researchers can achieve high yields (>90%) while maintaining >99% deuterium incorporation (D-inc), preventing the common pitfall of H/D scrambling.

Introduction & Challenge

Deuterated isotopologues are critical tools in ADME/Tox studies to suppress metabolic hotspots (Kinetic Isotope Effect) or serve as internal standards in mass spectrometry. However, coupling Chlorobenzene-3,5-D2 presents a dual challenge:

-

Activation Energy: The C–Cl bond (BDE ~96 kcal/mol) is significantly stronger than C–Br or C–I bonds, often requiring elevated temperatures that promote side reactions.

-

Isotopic Scrambling: Prolonged reaction times or heterogeneous catalysis (e.g., Pd/C) can induce reversible C–H(D) insertion, leading to H/D exchange and loss of the isotopic label.

The Solution: Utilization of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) supported by pre-formed Pd(II) precatalysts. This system ensures immediate generation of the active monoligated Pd(0) species, accelerating the rate-limiting oxidative addition step and bypassing induction periods where scrambling often occurs.

Mechanistic Considerations

To preserve the D2 label, the catalytic cycle must be tightly closed. The primary risk of deuterium loss occurs not during the main cycle, but through off-cycle reversible C–H activation events if the catalyst rests too long in an inactive state.

The "Safe" Catalytic Cycle

-

Ligand Selection: XPhos or SPhos provide the steric bulk necessary to force reductive elimination and the electron density to facilitate oxidative addition into the C–Cl bond.

-

Precatalyst Strategy: Using XPhos Pd G4 prevents the need for in situ reduction of Pd(II) to Pd(0), which often varies in efficiency and can lead to unbound Pd species that catalyze non-specific H/D exchange.

Visualization: Catalytic Pathway & Risk Points

The following diagram illustrates the optimized cycle versus the "danger zone" of H/D exchange.

Figure 1: The catalytic cycle emphasizing the critical oxidative addition step. The "Risk" path represents off-cycle processes that must be avoided by using highly active precatalysts.

Optimization Strategy (DoE)

Do not assume standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) will work efficiently for aryl chlorides. A focused screen is required.[1]

Recommended Screening Matrix:

| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (High Fidelity) |

| Catalyst | XPhos Pd G4 (2 mol%) | SPhos Pd G4 (2 mol%) | RuPhos Pd G4 (2 mol%) |

| Solvent | THF / Water (10:1) | Toluene / Water (4:1) | 1,4-Dioxane (Anhydrous)* |

| Base | K3PO4 (2.0 equiv) | K2CO3 (2.0 equiv) | Cs2CO3 (2.0 equiv) |

| Temp | 60 °C | 80 °C | 100 °C |

*Note: Anhydrous conditions (Condition C) are preferred if the coupling partner is sensitive to hydrolysis, but Suzuki reactions generally benefit from trace water to activate the boronic acid.

Optimization Workflow

Figure 2: Workflow for optimizing reaction conditions to ensure both chemical yield and isotopic purity.

Detailed Protocol: XPhos-Mediated Coupling

Objective: Synthesis of 3,5-dideuterio-4'-methoxybiphenyl. Scale: 1.0 mmol.

Materials

-

Substrate: 1-Chloro-3,5-dideuteriobenzene (1.0 equiv, 115 mg)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)

-

Catalyst: XPhos Pd G4 (0.02 equiv, 17 mg)

-

Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 equiv, 424 mg)

-

Solvent: THF (degassed, 4 mL) and Water (degassed, 1 mL)

Procedure

-

Inert Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a PTFE-lined septum cap. Purge the vial with Argon for 5 minutes.

-

Reagent Addition: Add the aryl chloride, boronic acid, K3PO4, and XPhos Pd G4 to the vial. Note: The G4 precatalyst is air-stable and can be weighed on the bench, but rapid transfer to inert atmosphere is best practice.

-

Solvent Introduction: Syringe in the degassed THF and Water.

-

Reaction: Place the vial in a pre-heated aluminum block at 60 °C . Stir vigorously (800 rpm) for 2–4 hours.

-

Checkpoint: Monitor by UPLC-MS at 1 hour. The active G4 catalyst typically reaches completion faster than traditional Pd(PPh3)4 systems.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation (Isotopic Fidelity)

Standard NMR is insufficient to detect <5% H/D exchange at the meta position. High-resolution MS is required.

-

Acceptance Criteria:

-

M+0 (Protio): < 0.5%

-

M+1 (D1): < 1.0%

-

M+2 (D2): > 98.5%[2]

-

-

Troubleshooting: If D-loss is observed, switch to anhydrous 1,4-dioxane with Cs2CO3 as the base to eliminate water as a proton source, although this may slow the reaction rate.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." University of Windsor / MIT. [Link] Key Insight: Establishes the necessity of bulky phosphine ligands for activating C-Cl bonds.

-

Organic Chemistry Portal. "Suzuki Coupling." [Link] Key Insight: General mechanistic overview and solvent compatibility.[3][4]

-

Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." [Link] Key Insight: Practical optimization tips for boronic acid stability and base selection.

Sources

Application Note 402: Site-Specific Deuterium Labeling of Chlorobenzene-3,5-D2

Abstract & Strategic Overview

The synthesis of Chlorobenzene-3,5-D2 presents a classic "directing group conflict" in aromatic chemistry. Chlorobenzene undergoes Electrophilic Aromatic Substitution (EAS) primarily at the ortho and para positions due to the directing effects of the chlorine atom. Consequently, direct deuteration of chlorobenzene yields the 2,4,6-isotopologues, failing to access the meta (3,5) positions.[1][2][3]

To achieve high-fidelity 3,5-regioselectivity , researchers must employ an Indirect Directing Strategy . This Application Note details two validated protocols:

-

The "Trojan Horse" Amine Route (Method A): Utilizes the strong ortho-directing power of an amino group (in 4-chloroaniline) to install deuterium, followed by the reductive removal of the amine.

-

Ir-Catalyzed C-H Activation (Method B): A modern organometallic approach using steric control to selectively functionalize the meta position via borylation, followed by deuterodeboronation.

Method A: The Aniline Deamination Route (Standard Protocol)